molecular formula C11H12O2 B8456217 2-Hydroxy-3-(1-methylcyclopropyl)-benzaldehyde

2-Hydroxy-3-(1-methylcyclopropyl)-benzaldehyde

Cat. No. B8456217
M. Wt: 176.21 g/mol
InChI Key: YPZVCYLUFPNTKJ-UHFFFAOYSA-N
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Patent
US08067442B2

Procedure details

step 1—To a solution of 2-(1-methylcyclopropyl)phenol (86a, 0.55 g, 3.4 mmol; CASRN 433684-77-6) in MeCN (7 mL) was added paraformaldehyde (0.68 g, 23 mmol), MgCl2 (0.48 g, 0.051 mmol) and TEA (1.3 g, 13 mmol). The mixture was stirred and heated at reflux for 5 h. After cooling to RT, the reaction mixture was partitioned between DCM and 1M aqueous HCl, and the organic extracts were dried (Na2SO4), filtered and concentrated. The crude residue was purified by SiO2 chromatography eluting with EtOAc/hexane to afford 0.34 g (58%) of 2-hydroxy-3-(1-methylcyclopropyl)-benzaldehyde (86b) as a light yellow oil.
Quantity
0.55 g
Type
reactant
Reaction Step One
Quantity
0.68 g
Type
reactant
Reaction Step One
Name
Quantity
0.48 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
1.3 g
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([C:5]2[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=2[OH:11])[CH2:4][CH2:3]1.[CH2:12]=[O:13].[Mg+2].[Cl-].[Cl-]>CC#N>[OH:11][C:6]1[C:5]([C:2]2([CH3:1])[CH2:4][CH2:3]2)=[CH:10][CH:9]=[CH:8][C:7]=1[CH:12]=[O:13] |f:2.3.4|

Inputs

Step One
Name
Quantity
0.55 g
Type
reactant
Smiles
CC1(CC1)C1=C(C=CC=C1)O
Name
Quantity
0.68 g
Type
reactant
Smiles
C=O
Name
Quantity
0.48 g
Type
reactant
Smiles
[Mg+2].[Cl-].[Cl-]
Name
TEA
Quantity
1.3 g
Type
reactant
Smiles
Name
Quantity
7 mL
Type
solvent
Smiles
CC#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 5 h
Duration
5 h
CUSTOM
Type
CUSTOM
Details
the reaction mixture was partitioned between DCM and 1M aqueous HCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic extracts were dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude residue was purified by SiO2 chromatography
WASH
Type
WASH
Details
eluting with EtOAc/hexane

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C=O)C=CC=C1C1(CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.34 g
YIELD: PERCENTYIELD 58%
YIELD: CALCULATEDPERCENTYIELD 56.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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